N-Fmoc-O-(3-chlorophenyl)-L-serine

Peptide synthesis Fmoc-SPPS Non-natural amino acids

N-Fmoc-O-(3-chlorophenyl)-L-serine (CAS 2255321-08-3) is an Fmoc-protected non-natural amino acid building block featuring a 3-chlorophenyl ether side-chain modification on L-serine. This compound belongs to the class of O-aryl serine derivatives designed for incorporation into peptides via Fmoc solid-phase peptide synthesis (Fmoc-SPPS).

Molecular Formula C24H20ClNO5
Molecular Weight 437.9 g/mol
Cat. No. B12311020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-O-(3-chlorophenyl)-L-serine
Molecular FormulaC24H20ClNO5
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC(=CC=C4)Cl)C(=O)O
InChIInChI=1S/C24H20ClNO5/c25-15-6-5-7-16(12-15)30-14-22(23(27)28)26-24(29)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
InChIKeyVCOOSNCILYPUPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-O-(3-chlorophenyl)-L-serine: Key Specifications and Functional Classification for Peptide Synthesis Procurement


N-Fmoc-O-(3-chlorophenyl)-L-serine (CAS 2255321-08-3) is an Fmoc-protected non-natural amino acid building block featuring a 3-chlorophenyl ether side-chain modification on L-serine . This compound belongs to the class of O-aryl serine derivatives designed for incorporation into peptides via Fmoc solid-phase peptide synthesis (Fmoc-SPPS) . With a molecular formula of C24H20ClNO5 and a molecular weight of approximately 437.9 g/mol, it carries the standard Fmoc protecting group on the N-terminus and a meta-chlorophenyl ether at the hydroxyl position, rendering it suitable for introducing aromatic halogenated functionality into synthetic peptide sequences . Commercially available specifications typically range from 95% to 97% purity by HPLC .

Fmoc-SPPS compatible building block; standard deprotection/coupling protocols apply
Introduces meta-chlorophenyl ether side chain into synthetic peptide sequences
Research-grade purity specification; suitable for SAR libraries and biomaterials research

Why N-Fmoc-O-(3-chlorophenyl)-L-serine Cannot Be Readily Substituted with Other Fmoc-O-Aryl-L-serine Derivatives


Although Fmoc-protected O-aryl serine derivatives share a common synthetic scaffold, substitution between positional isomers or across different aryl groups is not straightforward. The specific substitution pattern on the phenyl ring—ortho, meta, or para—governs critical parameters including the electron-withdrawing character of the substituent, steric hindrance during peptide coupling, and the stability of the O-aryl ether linkage under both basic Fmoc-deprotection conditions (e.g., piperidine) and acidic final cleavage conditions . The meta-chlorophenyl moiety in N-Fmoc-O-(3-chlorophenyl)-L-serine confers a distinct electronic and steric profile relative to its 2-chlorophenyl and 4-chlorophenyl counterparts, as well as to non-halogenated analogs such as the benzyl-protected Fmoc-Ser(Bzl)-OH . These differences translate into divergent reactivity profiles during SPPS, altered solubility characteristics, and potential variations in downstream peptide conformation and biological activity. Consequently, direct replacement without re-optimization of coupling protocols or re-validation of peptide performance is not guaranteed, underscoring the necessity of selecting the precise O-aryl serine building block required for a given synthetic or research objective.

Ortho/meta/para positional isomer
Different chlorine ring position alters electron-withdrawing character and steric hindrance; coupling efficiency may shift and require protocol re-optimization
Non-halogenated benzyl analog (Fmoc-Ser(Bzl)-OH)
Benzyl ether lacks chlorine stabilization; side-chain stability under repeated piperidine treatment may differ, affecting crude peptide purity
Aryl modification change
Replacing 3-chlorophenyl with 4-chlorophenyl or other aryl groups modifies lipophilicity and downstream peptide conformation; biological assay outcomes may not transfer directly

Quantitative Evidence for Differentiating N-Fmoc-O-(3-chlorophenyl)-L-serine from In-Class Analogs


Comparative Reactivity Profile: 3-Chlorophenyl vs. 4-Chlorophenyl Substitution Pattern

The meta-substitution of chlorine at the 3-position in N-Fmoc-O-(3-chlorophenyl)-L-serine alters the electronic and steric environment relative to the para-substituted 4-chlorophenyl analog . This positional isomerism results in different reactivity profiles during Fmoc solid-phase peptide synthesis, as noted in cross-vendor technical comparisons . The 3-chlorophenyl group exerts an electron-withdrawing inductive effect that stabilizes the O-aryl ether linkage under basic deprotection conditions, while the meta geometry introduces distinct steric constraints that can influence coupling kinetics and efficiency when incorporated adjacent to bulky residues or within sterically congested peptide sequences .

Reactivity: 3-Cl vs 4-Cl
Cross-study comparable
Meta chlorine position alters inductive and steric profile relative to para; qualitatively different coupling behavior reported
Supports isomer-specific selection for coupling optimization in sterically demanding sequences
Quantitative yield comparison not directly available; data to verify in specific sequence context
Peptide synthesis Fmoc-SPPS Non-natural amino acids

Enhanced O-Aryl Ether Stability Under Basic Deprotection Conditions

The O-aryl ether linkage in N-Fmoc-O-(3-chlorophenyl)-L-serine exhibits enhanced stability under the basic conditions used for iterative Fmoc removal during SPPS [1]. This enhanced stability is attributed to the electron-withdrawing effect of the chlorine substituent, which reduces the electron density on the ether oxygen and thereby diminishes its susceptibility to nucleophilic attack or beta-elimination side reactions that can occur during repeated piperidine treatments [1].

Ether linkage stability
Class-level inference
3-chlorophenyl ether expected more resistant to premature cleavage than benzyl ether under piperidine deprotection
May reduce side-reaction byproducts during synthesis of longer peptides
Based on halogenated aryl ether general behavior; direct degradation study not reported
Protecting group chemistry Side-chain stability SPPS optimization

Compatibility with Standard Fmoc-SPPS Protocols and Orthogonal Protection Strategies

N-Fmoc-O-(3-chlorophenyl)-L-serine is fully compatible with standard Fmoc-SPPS protocols, including common activation reagents (DIC/HOBt, HBTU, HATU) and base-labile deprotection conditions [1]. The Fmoc group on the N-terminus is readily removed with 20% piperidine in DMF, while the 3-chlorophenyl ether remains stable to these basic conditions. Furthermore, the 3-chlorophenyl ether is stable under the mildly acidic conditions used for side-chain deprotection of other standard protecting groups (e.g., Boc, tBu), but is cleavable under the strong acidic conditions (TFA-based cocktails) employed for final peptide-resin cleavage [2]. This orthogonal stability profile allows the compound to be incorporated using standard automated peptide synthesizers without requiring specialized or modified protocols, simplifying workflow integration.

Fmoc-SPPS compatibility
Class-level inference
Stable to 20% piperidine/DMF; cleavable under standard TFA cocktails; compatible with DIC/HOBt, HBTU, HATU activation
Enables seamless integration into automated peptide synthesizers without modified protocols
Orthogonal stability profile consistent with Fmoc-O-aryl amino acid class
Solid-phase peptide synthesis Orthogonal protection Automated synthesis

Lipophilicity and Chromatographic Behavior Relative to Non-Halogenated Analogs

The incorporation of the 3-chlorophenyl group introduces a significant increase in lipophilicity compared to non-halogenated serine protecting groups such as benzyl (Bzl) or tert-butyl (tBu) . This altered lipophilicity directly impacts chromatographic retention during reversed-phase HPLC purification of both the protected amino acid monomer and the resulting peptide products [1]. The presence of the chlorine atom provides a distinct UV absorbance characteristic that can aid in detection and purity assessment.

Lipophilicity & HPLC
Class-level inference
Estimated logP increase ~0.5-0.8 vs benzyl analog; longer RP-HPLC retention expected
Facilitates purification method differentiation from non-halogenated peptide intermediates
No direct comparative chromatogram available; fragment-based estimation
Peptide purification HPLC method development Physicochemical properties

Commercial Availability and Specification Consistency

N-Fmoc-O-(3-chlorophenyl)-L-serine is commercially available from multiple specialty chemical suppliers with consistent reported specifications: molecular weight 437.9 g/mol, molecular formula C24H20ClNO5, and purity ranging from 95% to 97% . The compound is offered in standard research quantities (250 mg, 500 mg, 1 g) with pricing transparency available upon request . This multi-source availability provides procurement flexibility and supply chain redundancy relative to more specialized or single-source O-aryl serine derivatives.

Commercial availability
Data to verify
At least three independent suppliers; purity range 95-97%; standard pack sizes (250 mg-1 g)
Multi-source procurement supports supply chain redundancy and competitive pricing
Supplier-sourced information; verify lot-specific COA before use
Procurement Quality control Supply chain

Optimal Research and Manufacturing Applications for N-Fmoc-O-(3-chlorophenyl)-L-serine


Synthesis of Halogenated Peptide Libraries for Structure-Activity Relationship (SAR) Studies

N-Fmoc-O-(3-chlorophenyl)-L-serine serves as a key building block for generating peptide libraries containing meta-chlorophenyl functionality [1]. The distinct reactivity profile of the 3-chloro isomer relative to 2-chloro and 4-chloro analogs makes it essential for systematic SAR exploration where halogen position influences target binding affinity and selectivity . Researchers can use this compound to probe the optimal spatial orientation of aryl halides within peptide pharmacophores without requiring post-synthetic modification steps.

Synthesis of Peptide Therapeutics Requiring Enhanced Metabolic Stability

The O-3-chlorophenyl modification on serine introduces a non-natural, halogenated aryl ether side chain that is resistant to enzymatic degradation pathways that typically target natural serine residues [1]. The electron-withdrawing chlorine substituent further stabilizes the ether linkage against chemical degradation during manufacturing and storage . This makes N-Fmoc-O-(3-chlorophenyl)-L-serine particularly valuable for developing peptide-based drug candidates where prolonged in vivo half-life is a critical design criterion.

Automated High-Throughput Peptide Synthesis Workflows

The full compatibility of N-Fmoc-O-(3-chlorophenyl)-L-serine with standard Fmoc-SPPS protocols and automation equipment enables its seamless integration into high-throughput peptide synthesis platforms [1]. The compound can be dissolved in standard SPPS solvents (DMF, NMP) and coupled using conventional activation reagents (DIC/HOBt, HBTU, HATU) without requiring modified instrument parameters or extended cycle times . This plug-and-play compatibility is essential for core facilities and CROs performing parallel synthesis of multiple peptide sequences.

Development of Novel Self-Assembling Peptide Biomaterials

Non-natural amino acids bearing Fmoc-protected side chains with aromatic halogen substituents have been utilized in the preparation of self-assembled polypeptides with tunable supramolecular properties [1]. The 3-chlorophenyl moiety on N-Fmoc-O-(3-chlorophenyl)-L-serine can participate in pi-pi stacking and halogen bonding interactions that drive peptide self-assembly into nanostructures such as fibrils, hydrogels, and nanotubes. This application is relevant for biomaterials research, drug delivery system development, and tissue engineering scaffolds.

Application
Selection Property
Validation Focus
Halogenated peptide SAR libraries
Meta-chlorophenyl positional isomer for systematic SAR exploration
Verify impact of halogen position on target binding without post-synthetic modification
Peptide metabolic stability studies
Non-natural aryl ether side chain resistant to enzymatic degradation
Assess stability improvement in peptide-based research candidates
Automated high-throughput peptide synthesis
Standard Fmoc-SPPS protocol compatibility; no modified parameters required
Confirm coupling efficiency across multiple peptide sequences on automation platform
Self-assembling peptide biomaterials
Aromatic halogen capable of π-π stacking and halogen bonding interactions
Evaluate supramolecular nanostructure formation and tunable material properties

Technical Documentation Hub

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